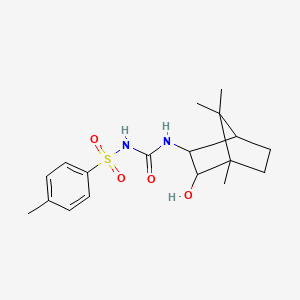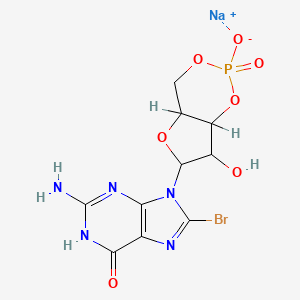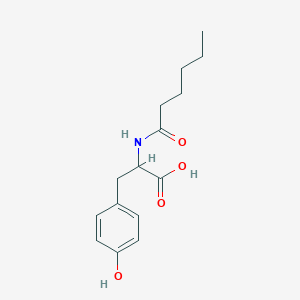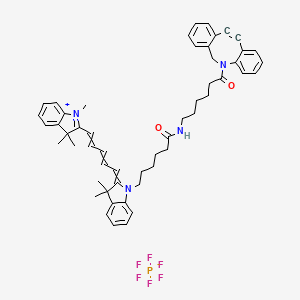
Cyanine5 DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine5 dibenzocyclooctyne, commonly referred to as Cyanine5 DBCO, is a near-infrared fluorescent dye used extensively in bioorthogonal chemistry. This compound is particularly valued for its ability to react with azide groups through a copper-free “click” reaction, making it a powerful tool for imaging and tracking biomolecules in living systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanine5 DBCO is synthesized by conjugating Cyanine5, a red-emitting fluorophore, with dibenzocyclooctyne (DBCO). The synthesis involves the following steps:
Preparation of Cyanine5: Cyanine5 is synthesized through a series of condensation reactions involving indole derivatives and aldehydes.
Conjugation with DBCO: The Cyanine5 fluorophore is then conjugated with DBCO through a nucleophilic substitution reaction. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine5: Large-scale synthesis of Cyanine5 using automated reactors.
Conjugation and Purification: The conjugation with DBCO is performed in large reaction vessels, followed by purification using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels
Analyse Chemischer Reaktionen
Types of Reactions
Cyanine5 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, occurring without the need for a copper catalyst, which is advantageous for biological applications .
Common Reagents and Conditions
Reagents: Azide-functionalized biomolecules.
Conditions: The reaction is typically carried out in aqueous buffers at physiological pH and temperature, making it suitable for in vivo applications
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole linkage between the DBCO and the azide group on the target biomolecule .
Wissenschaftliche Forschungsanwendungen
Cyanine5 DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and tracking of biomolecules, cells, and tissues in vitro and in vivo.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools .
Wirkmechanismus
Cyanine5 DBCO exerts its effects through the SPAAC reaction, where the strained alkyne group in DBCO reacts with azide groups on target molecules. This reaction forms a stable triazole linkage, allowing for the specific labeling and tracking of azide-functionalized biomolecules. The near-infrared fluorescence of Cyanine5 enables imaging with minimal background interference .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanine3 DBCO: Another fluorescent dye with similar applications but emits at a different wavelength.
Alexa Fluor 647 DBCO: A commercially available dye with similar properties but different spectral characteristics.
Cyanine7 DBCO: A near-infrared dye with a longer emission wavelength compared to Cyanine5 DBCO .
Uniqueness
This compound is unique due to its optimal balance of photostability, brightness, and minimal cytotoxicity. Its emission wavelength in the near-infrared region allows for deep tissue imaging with reduced autofluorescence, making it particularly valuable for in vivo applications .
Eigenschaften
Molekularformel |
C53H59F6N4O2P |
|---|---|
Molekulargewicht |
929.0 g/mol |
IUPAC-Name |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;hexafluorophosphate |
InChI |
InChI=1S/C53H58N4O2.F6P/c1-52(2)43-26-16-19-29-46(43)55(5)48(52)31-9-6-10-32-49-53(3,4)44-27-17-20-30-47(44)56(49)38-22-8-11-33-50(58)54-37-21-7-12-34-51(59)57-39-42-25-14-13-23-40(42)35-36-41-24-15-18-28-45(41)57;1-7(2,3,4,5)6/h6,9-10,13-20,23-32H,7-8,11-12,21-22,33-34,37-39H2,1-5H3;/q;-1/p+1 |
InChI-Schlüssel |
YPXNDZYXPDFNEL-UHFFFAOYSA-O |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13390813.png)
![N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B13390833.png)
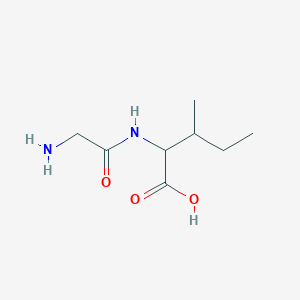
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13390843.png)
![1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13390849.png)

![2-methoxy-3-[3-[(2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]propoxy]-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390864.png)

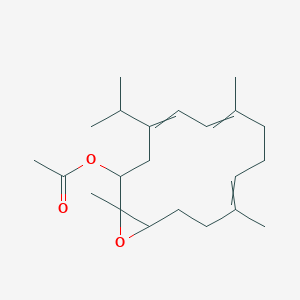
![1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
